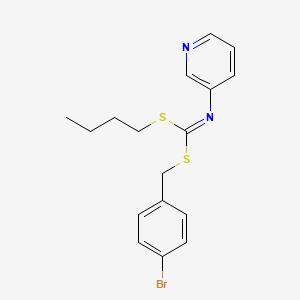
(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C17H19BrN2S2. It is known for its unique structure, which includes a bromophenyl group, a butyl chain, and a pyridinylcarbonimidodithioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with butylamine to form the intermediate 4-bromobenzyl butylamine. This intermediate is then reacted with 3-pyridinylcarbonimidodithioic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)methyl butyl 3-pyridinylcarbonimidodithioate
- (4-Fluorophenyl)methyl butyl 3-pyridinylcarbonimidodithioate
- (4-Methylphenyl)methyl butyl 3-pyridinylcarbonimidodithioate
Uniqueness
(4-Bromophenyl)methyl butyl 3-pyridinylcarbonimidodithioate is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups .
Eigenschaften
CAS-Nummer |
51308-80-6 |
|---|---|
Molekularformel |
C17H19BrN2S2 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
1-[(4-bromophenyl)methylsulfanyl]-1-butylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C17H19BrN2S2/c1-2-3-11-21-17(20-16-5-4-10-19-12-16)22-13-14-6-8-15(18)9-7-14/h4-10,12H,2-3,11,13H2,1H3 |
InChI-Schlüssel |
IHTVTQGKMVASKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



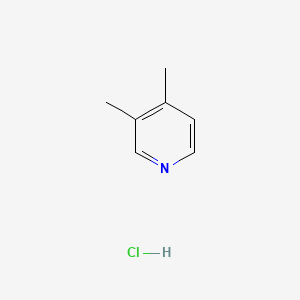
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
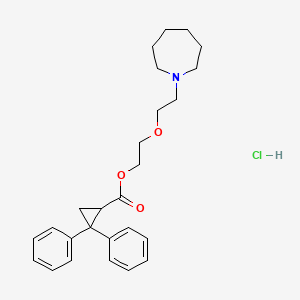

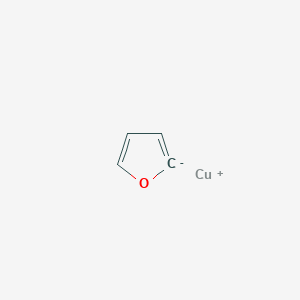



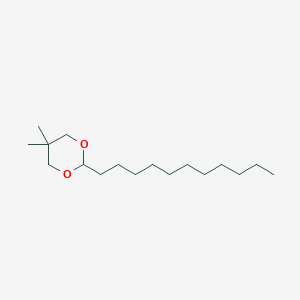
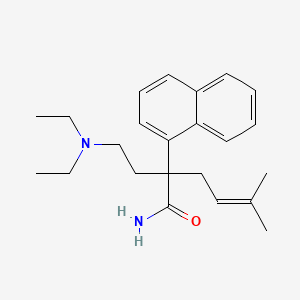

![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)

